Risdiplam (RG7916; RO7034067) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. [, , ] It is orally administered and distributes both centrally and peripherally. [, ] Risdiplam's primary role in scientific research is to investigate its potential as a therapeutic agent for Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the loss of motor neurons. []
Risdiplam is a novel compound developed for the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons and progressive muscle wasting. It functions primarily as a selective modulator of the survival of motor neuron 2 (SMN2) gene, enhancing the production of full-length SMN protein, which is crucial for motor neuron health. Risdiplam is classified as a small molecule drug and has been shown to penetrate the central nervous system effectively, making it a promising therapeutic option for patients across all ages and stages of SMA.
Risdiplam was developed by the pharmaceutical company Roche, with its discovery stemming from extensive optimization studies aimed at improving pharmacokinetic properties and selectivity for SMN2 splicing. It is classified under small molecule drugs specifically targeting RNA splicing mechanisms to increase SMN protein levels in SMA patients. Clinical trials have demonstrated its safety and efficacy, leading to its approval for use in various patient populations suffering from SMA .
The synthesis of risdiplam involves several chemical reactions that optimize its structure for enhanced activity and safety. The compound's synthesis has been detailed in studies focusing on its pharmacological properties. The process typically includes:
The synthetic pathway includes multiple steps, such as condensation reactions and cyclizations, leading to the formation of the bicyclic structure characteristic of risdiplam .
Risdiplam has a complex molecular structure that can be represented as follows:
The molecular structure allows risdiplam to effectively bind to the SMN2 pre-mRNA, facilitating exon 7 inclusion during splicing, which is crucial for producing functional SMN protein .
Risdiplam undergoes specific chemical reactions that are critical for its mechanism of action:
The compound's efficacy in enhancing SMN protein levels has been validated through various biochemical assays, including quantitative reverse transcription polymerase chain reaction (RT-qPCR) techniques .
The mechanism of action of risdiplam involves:
Clinical studies have shown that treatment with risdiplam can double the levels of SMN protein in patients, significantly impacting their motor function .
Risdiplam exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an oral treatment option for SMA patients .
Risdiplam is primarily used in clinical settings for treating spinal muscular atrophy. Its applications include:
Ongoing research continues to explore additional applications of risdiplam in other neurological disorders where modulation of RNA splicing may provide therapeutic benefits .
Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disorder and the leading genetic cause of infant mortality, with an incidence of ~1 in 11,000 live births and a carrier frequency of 1/40–1/50 [2] [9]. The disease stems from homozygous deletions or mutations in the survival motor neuron 1 (SMN1) gene on chromosome 5q13.2, which encodes the survival motor neuron (SMN) protein essential for motor neuron function [2] [9]. The nearly identical SMN2 gene serves as the primary phenotypic modifier but produces predominantly truncated, non-functional SMN protein due to a C-to-T transition in exon 7 that causes skipping of this critical exon during mRNA splicing. Consequently, only ~10% of SMN protein from SMN2 is functional [2] [5] [9].
SMN2 copy number inversely correlates with disease severity:
Table 1: SMA Classification Based on SMN2 Copy Number and Clinical Severity
SMA Type | SMN2 Copies | Age of Onset | Motor Function |
---|---|---|---|
0 | 1 | Prenatal | No motor milestones achieved |
I | 1–2 | 0–6 months | Unable to sit |
II | 3 | 6–18 months | Sits independently, cannot walk |
III | 3–4 | >18 months | Walks initially, may lose ability |
IV | ≥4 | Adulthood | Mild motor impairment |
The molecular consequence is SMN protein deficiency, triggering degeneration of spinal cord alpha motor neurons. This results in progressive muscle weakness, atrophy, and in severe cases, fatal respiratory compromise [2] [6].
For decades, SMA management relied entirely on supportive care:
This multidisciplinary approach modestly improved life expectancy but did not halt disease progression. The therapeutic landscape transformed in 2016 with the approval of nusinersen (Spinraza®), an antisense oligonucleotide (ASO) that modulates SMN2 splicing via intrathecal injection [3] [7]. In 2019, onasemnogene abeparvovec (Zolgensma®), an adeno-associated virus 9 (AAV9)-mediated SMN1 gene replacement therapy, provided a one-time intravenous treatment for children <2 years [7]. Despite their efficacy, limitations emerged:
These constraints highlighted the need for non-invasive, systemic therapies suitable for all ages and SMA types.
RNA-targeting therapies represent a paradigm shift in treating genetic neurological diseases by correcting molecular defects at the transcript level [4] [8]. Two primary strategies exist:
SMA became a proving ground for RNA therapeutics due to the SMN2 "druggable" backup gene. While nusinersen demonstrated ASO efficacy, its intrathecal delivery limits peripheral SMN expression. Small-molecule approaches offered potential advantages:
Risdiplam (Evrysdi®), discovered by Roche/PTC Therapeutics/SMA Foundation, emerged as the first oral SMN2-directed splicing modifier, FDA-approved in August 2020 [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7